Bezafibrate Acyl Glucuronide is a metabolite of Bezafibrate, a drug primarily used for its lipid-lowering effects. It is formed through the glucuronidation of Bezafibrate, a phase II metabolic process facilitated by UDP-glucuronosyltransferases (UGTs). Specifically, Bezafibrate Acyl Glucuronide is formed through ester linkage (acyl glucuronidation) of Bezafibrate's carboxylic acid group with glucuronic acid. This metabolite has gained significant attention in scientific research due to its potential role in Bezafibrate-induced toxicity. [, , , , , , ]
Bezafibrate Acyl Glucuronide is a significant metabolite of the lipid-lowering drug bezafibrate, which is primarily used to manage both primary and secondary hyperlipidemia by reducing cholesterol and triglyceride levels. This compound is formed through the conjugation of bezafibrate with glucuronic acid, facilitated by the enzyme UDP-glucuronosyltransferase. The formation of this metabolite is crucial as it influences the pharmacokinetics and therapeutic efficacy of bezafibrate in clinical settings .
Bezafibrate Acyl Glucuronide is classified under acyl glucuronides, which are metabolites resulting from the glucuronidation of carboxylic acid-containing drugs. This process is a common metabolic pathway for many pharmaceuticals, leading to the formation of compounds that can exhibit altered pharmacological properties compared to their parent drugs. The synthesis of this metabolite typically occurs in the liver, where UDP-glucuronosyltransferases catalyze the reaction between bezafibrate and glucuronic acid .
The synthesis of Bezafibrate Acyl Glucuronide involves a biotransformation process where bezafibrate reacts with glucuronic acid in the presence of UDP-glucuronosyltransferase enzymes. This reaction typically occurs under physiological conditions, allowing for efficient conversion of bezafibrate into its acyl glucuronide form.
In industrial settings, bioreactors are employed for the production of this metabolite, where immobilized UDP-glucuronosyltransferase is used to optimize reaction conditions for maximum yield and purity. The final product is usually purified through techniques such as high-performance liquid chromatography to ensure that it meets the required purity standards for research and clinical applications .
The molecular formula for Bezafibrate Acyl Glucuronide is C21H27O8, with a molecular weight of 421.44 g/mol. The structure consists of a bezafibrate moiety linked to a glucuronic acid unit via an ester bond, which characterizes it as an acyl glucuronide. This structural configuration is critical for its biological activity and interaction with various biochemical pathways.
Bezafibrate Acyl Glucuronide can undergo several chemical reactions:
The reagents used in these reactions include water (for hydrolysis) and various nucleophiles (for transacylation), with specific conditions tailored to achieve desired outcomes .
The primary mechanism through which Bezafibrate Acyl Glucuronide exerts its effects involves targeting peroxisome proliferator-activated receptors (PPARs), specifically PPAR-alpha, PPAR-gamma, and PPAR-delta. As an agonist of these receptors, bezafibrate enhances lipid metabolism, leading to reduced levels of very low-density lipoprotein and low-density lipoprotein while increasing high-density lipoprotein levels.
The conjugation with glucuronic acid not only facilitates its elimination but also alters its interaction with biological systems, potentially influencing both pharmacodynamics and pharmacokinetics .
Bezafibrate Acyl Glucuronide exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and its implications for drug safety .
Bezafibrate Acyl Glucuronide serves various scientific purposes:
Research continues to explore the implications of acyl glucuronides like Bezafibrate Acyl Glucuronide in drug development and safety assessments .
Acyl glucuronides represent a critical class of phase II metabolites formed from carboxylic acid-containing drugs via UDP-glucuronosyltransferase (UGT)-mediated conjugation. Unlike other glucuronides, acyl glucuronides exhibit intrinsic chemical reactivity due to their labile ester bond, enabling three primary reactions:
This reactivity positions acyl glucuronides as potential mediators of idiosyncratic drug toxicity (IDT), particularly drug-induced liver injury (DILI) and immune hypersensitivity. Mechanistically, covalent modification of cellular proteins can induce direct cytotoxicity or trigger hapten-mediated immune responses [3] [8] [9].
Bezafibrate (chemical formula: C₁₉H₂₀ClNO₄) is a fibrate-class hypolipidemic agent used clinically to modulate triglycerides and cholesterol. Its structure features a carboxylic acid moiety essential for pharmacological activity as a PPAR-α agonist. Key pharmacokinetic properties influencing its acyl glucuronide formation include:
Table 1: Pharmacokinetic Parameters of Bezafibrate
Parameter | Value | Reference |
---|---|---|
Oral bioavailability | ~100% | [4] |
Plasma protein binding | 94-96% | [1] |
Metabolic clearance | 43 mL/min (hepatic) | [6] |
Renal clearance | 56 mL/min | [6] |
Primary metabolites | Acyl glucuronide, hydroxylated derivatives | [7] |
Bezafibrate acyl glucuronide serves as a model compound for studying structure-reactivity-toxicity relationships due to:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8